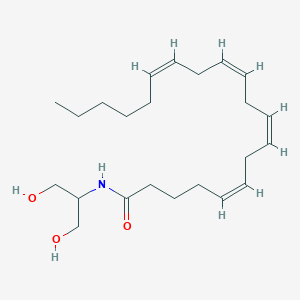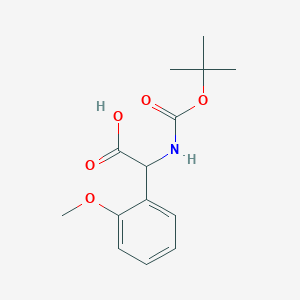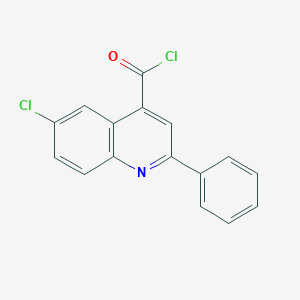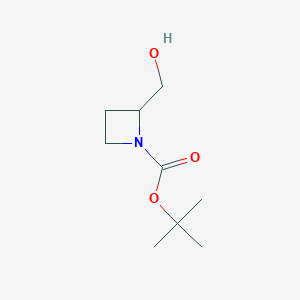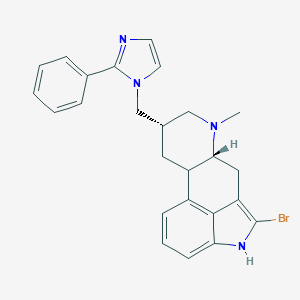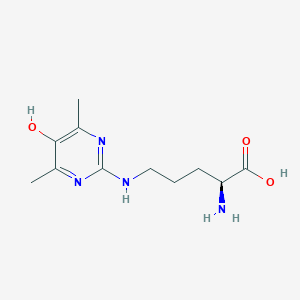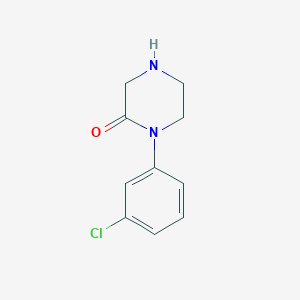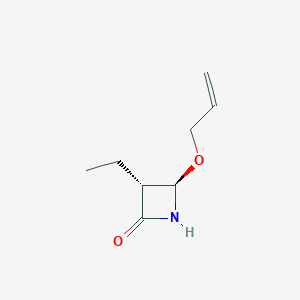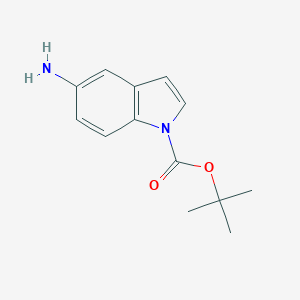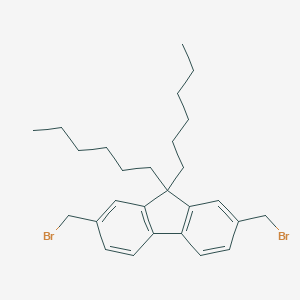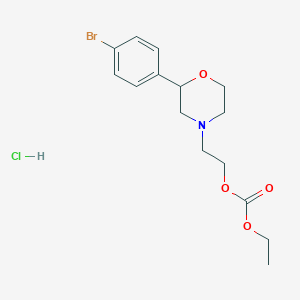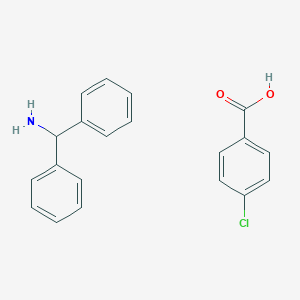
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate, also known as Chlorpheniramine, is an antihistamine drug used to treat various allergic reactions such as hay fever, hives, and itching. It belongs to the class of alkylamines and is a first-generation antihistamine. The drug works by blocking the histamine receptors, thereby reducing the symptoms of allergies.
Wirkmechanismus
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine works by blocking the histamine H1 receptors, which are responsible for allergic reactions. By blocking these receptors, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine reduces the symptoms of allergies, including itching, sneezing, and runny nose.
Biochemische Und Physiologische Effekte
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of cytokines and chemokines, which are involved in the inflammatory response. Additionally, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been found to decrease the levels of histamine in the body, which can cause allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a well-established mechanism of action and has been extensively studied. However, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has some limitations, including its potential to cause sedation and its short duration of action.
Zukünftige Richtungen
There are several potential future directions for research on Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine. One area of research could focus on the development of new antihistamines with longer durations of action and fewer side effects. Additionally, research could focus on the use of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine in combination with other drugs for the treatment of allergies. Finally, research could focus on the effects of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine on cognitive function and sleep, as well as its potential use in the treatment of other conditions such as anxiety and depression.
Conclusion:
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine is a first-generation antihistamine that has been extensively studied for its effectiveness in treating various allergic reactions. It works by blocking the histamine H1 receptors, thereby reducing the symptoms of allergies. Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has several advantages for use in lab experiments, including its availability and well-established mechanism of action. However, it also has some limitations, including its potential to cause sedation and its short duration of action. Future research could focus on the development of new antihistamines with longer durations of action and fewer side effects, as well as the potential use of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine in combination with other drugs for the treatment of allergies.
Synthesemethoden
The synthesis of Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine involves the reaction of 4-chlorobenzoic acid with alpha-phenylethylamine in the presence of thionyl chloride. The resulting product is then reacted with N,N-dimethyl-2-propen-1-amine to form Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been widely used in scientific research for its antihistamine properties. It has been studied for its effectiveness in treating various allergic reactions, including asthma, allergic rhinitis, and urticaria. Additionally, Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoatemine has been used in research on the effects of antihistamines on cognitive function and sleep.
Eigenschaften
CAS-Nummer |
171507-27-0 |
|---|---|
Produktname |
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate |
Molekularformel |
C20H18ClNO2 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-chlorobenzoic acid;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) |
InChI-Schlüssel |
HHYSFNRBLOURIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |
Andere CAS-Nummern |
171507-27-0 |
Synonyme |
4-chlorobenzoic acid, diphenylmethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



